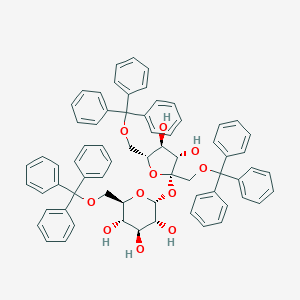

1',6,6'-Tri-O-tritylsucrose

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2R,3R,4S,5S,6R)-2-[(2S,3S,4S,5R)-3,4-dihydroxy-2,5-bis(trityloxymethyl)oxolan-2-yl]oxy-6-(trityloxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C69H64O11/c70-60-58(46-75-67(49-28-10-1-11-29-49,50-30-12-2-13-31-50)51-32-14-3-15-33-51)78-65(63(73)62(60)72)80-66(48-77-69(55-40-22-7-23-41-55,56-42-24-8-25-43-56)57-44-26-9-27-45-57)64(74)61(71)59(79-66)47-76-68(52-34-16-4-17-35-52,53-36-18-5-19-37-53)54-38-20-6-21-39-54/h1-45,58-65,70-74H,46-48H2/t58-,59-,60-,61-,62+,63-,64+,65-,66+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDBQYPHCLHBUKL-JWUFHVRISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OCC4C(C(C(C(O4)OC5(C(C(C(O5)COC(C6=CC=CC=C6)(C7=CC=CC=C7)C8=CC=CC=C8)O)O)COC(C9=CC=CC=C9)(C1=CC=CC=C1)C1=CC=CC=C1)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OC[C@@H]4[C@H]([C@@H]([C@H]([C@H](O4)O[C@]5([C@H]([C@@H]([C@H](O5)COC(C6=CC=CC=C6)(C7=CC=CC=C7)C8=CC=CC=C8)O)O)COC(C9=CC=CC=C9)(C1=CC=CC=C1)C1=CC=CC=C1)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C69H64O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201123089 | |

| Record name | 1,6-Bis-O-(triphenylmethyl)-β-D-fructofuranosyl 6-O-(triphenylmethyl)-α-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201123089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1069.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35674-14-7 | |

| Record name | 1,6-Bis-O-(triphenylmethyl)-β-D-fructofuranosyl 6-O-(triphenylmethyl)-α-D-glucopyranoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35674-14-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1',6,6'-Tri-o-tritylsucrose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035674147 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,6-Bis-O-(triphenylmethyl)-β-D-fructofuranosyl 6-O-(triphenylmethyl)-α-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201123089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6,1',6'-tri-O-tribenzylsucrose | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.863 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1',6,6'-TRI-O-TRITYLSUCROSE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TQ8Z918K6Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to 1',6,6'-Tri-O-tritylsucrose for Researchers and Drug Development Professionals

An In-depth Examination of a Key Intermediate in Glycochemistry and its Potential in Pharmaceutical Applications

Abstract

1',6,6'-Tri-O-tritylsucrose is a selectively protected derivative of sucrose that plays a pivotal role as a key intermediate in the synthesis of various carbohydrate-based compounds, most notably the high-intensity artificial sweetener, sucralose. The strategic placement of bulky trityl groups on the primary hydroxyl positions of the sucrose molecule (6, 1', and 6') allows for regioselective modification of the remaining hydroxyl groups. This technical guide provides a comprehensive overview of this compound, including its chemical properties, detailed synthesis protocols, characterization data, and a discussion of its current and potential applications in drug development.

Introduction

Sucrose, a readily available and inexpensive disaccharide, presents a unique scaffold for the development of novel chemical entities with potential therapeutic applications. However, the presence of eight hydroxyl groups with similar reactivities necessitates the use of protecting group strategies to achieve regioselective modifications. The trityl (triphenylmethyl) group is a bulky protecting group that selectively reacts with primary hydroxyl groups, making it an ideal choice for the targeted modification of sucrose. This compound is the product of the selective tritylation of the three primary hydroxyl groups of sucrose, leaving the secondary hydroxyl groups at positions 2, 3, 4, 3', and 4' available for further chemical transformations. Its primary and most well-documented application is as a crucial intermediate in the multi-step synthesis of sucralose.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C69H64O11 | [1] |

| Molecular Weight | 1073.2 g/mol | [1] |

| Appearance | White to off-white powder | General knowledge |

| Solubility | Soluble in organic solvents such as pyridine, DMF, and chloroform | General knowledge |

| CAS Number | 35674-14-7 (unlabelled) | [2] |

Synthesis of this compound and its Pentaacetate Derivative

The synthesis of this compound is a cornerstone of sucrochemistry, enabling the production of sucralose and other sucrose derivatives. The most common route involves the direct tritylation of sucrose, followed by acetylation of the remaining hydroxyl groups to yield 6,1',6'-tri-O-tritylsucrose penta-acetate. The unacetylated form can be obtained through subsequent deacetylation.

Experimental Protocol: Synthesis of 6,1',6'-tri-O-tritylsucrose penta-acetate

This protocol is adapted from a patented method for sucralose synthesis.[3]

Materials:

-

Sucrose

-

Trityl chloride

-

Pyridine

-

Acetic anhydride

-

Dichloromethane

-

Methanol

-

Acetone

-

Amberlite IR 45 (OH) resin

Procedure:

-

A solution of sucrose (1 part by weight) in pyridine (10 parts by volume) is stirred at room temperature.

-

Trityl chloride (3.5 parts by weight) is added portion-wise over 2 hours.

-

The reaction mixture is stirred for a further 24 hours at room temperature.

-

Acetic anhydride (5 parts by volume) is added, and the mixture is stirred for 1 hour.

-

The mixture is poured into iced water and extracted with dichloromethane.

-

The organic layer is washed with water, dried, and evaporated to yield a syrup.

-

The syrup is crystallized from acetone-methanol (1:9) at 0°C to give 6,1',6'-tri-O-tritylsucrose penta-acetate.

Quantitative Data:

| Parameter | Value | Reference |

| Yield | 70% | [3] |

Deacetylation to this compound

Standard deacetylation procedures, such as the Zemplén deacetylation using a catalytic amount of sodium methoxide in methanol, can be employed to remove the acetate groups from 6,1',6'-tri-O-tritylsucrose penta-acetate to yield the target compound, this compound.

Characterization Data

Expected 1H and 13C NMR Data:

| Nucleus | Expected Chemical Shift Range (ppm) | Notes |

| 1H NMR | 7.20 - 7.50 | Aromatic protons of the trityl groups. |

| 3.00 - 5.50 | Protons of the sucrose backbone. | |

| 13C NMR | 143 - 144 | Quaternary aromatic carbons of the trityl groups. |

| 127 - 130 | CH carbons of the aromatic rings of the trityl groups. | |

| 60 - 105 | Carbons of the sucrose backbone. |

Note: Specific assignments require 2D NMR techniques such as COSY, HSQC, and HMBC.

Role in Drug Development and Beyond

The primary application of this compound is as a pivotal intermediate in the synthesis of sucralose. The synthetic pathway from sucrose to sucralose is a multi-step process that relies on the selective protection and deprotection of hydroxyl groups.

Workflow for Sucralose Synthesis

The following diagram illustrates the logical workflow for the synthesis of sucralose, highlighting the central role of tritylated sucrose intermediates.

References

In-Depth Technical Guide: Physicochemical Properties of 1',6,6'-Tri-O-tritylsucrose

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the molecular properties of 1',6,6'-Tri-O-tritylsucrose, a key derivative of sucrose used in various scientific and pharmaceutical applications. A thorough understanding of its physicochemical characteristics, particularly its molecular weight, is fundamental for its application in experimental and developmental workflows.

Core Molecular Structure and Modifications

This compound is a sucrose derivative where three of the primary hydroxyl groups at the 1', 6, and 6' positions are protected by bulky trityl (triphenylmethyl) groups. This selective modification significantly alters the molecule's properties, including its solubility, reactivity, and molecular weight, making it a versatile intermediate in chemical synthesis.

The foundational structure of this compound is sucrose, a disaccharide with the molecular formula C₁₂H₂₂O₁₁. The trityl group, a triphenylmethyl radical, has the chemical formula C₁₉H₁₅. The formation of this compound involves the substitution of the hydrogen atoms of the hydroxyl groups at the 1', 6, and 6' positions of sucrose with trityl groups.

Determination of Molecular Weight

The molecular weight of a compound is a critical parameter, influencing its behavior in various analytical and biological systems. The molecular weight of this compound is calculated based on its molecular formula, which is derived from the constituent sucrose and trityl groups.

Molecular Formula Calculation

The derivation of the molecular formula for this compound is as follows:

-

Sucrose Base: The molecular formula for sucrose is C₁₂H₂₂O₁₁.

-

Trityl Group Addition: Three trityl groups (C₁₉H₁₅) are added, contributing a total of 3 x (C₁₉H₁₅) = C₅₇H₄₅.

-

Hydrogen Atom Subtraction: For each trityl group that is attached, a hydrogen atom from a hydroxyl group on the sucrose molecule is replaced. Therefore, a total of three hydrogen atoms are removed.

Combining these, the final molecular formula is calculated as:

C(₁₂ + ₅₇)H(₂₂ + ₄₅ - ₃)O₁₁ = C₆₉H₆₄O₁₁

Calculation of Molar Mass

The molecular weight is calculated using the molecular formula and the standard atomic weights of the constituent elements: Carbon (C), Hydrogen (H), and Oxygen (O).

| Element | Symbol | Atomic Weight ( g/mol ) |

| Carbon | C | 12.011 |

| Hydrogen | H | 1.008 |

| Oxygen | O | 15.999 |

Using the derived molecular formula C₆₉H₆₄O₁₁, the molecular weight is calculated as follows:

| Element | Number of Atoms | Atomic Weight ( g/mol ) | Total Mass ( g/mol ) |

| Carbon (C) | 69 | 12.011 | 828.759 |

| Hydrogen (H) | 64 | 1.008 | 64.512 |

| Oxygen (O) | 11 | 15.999 | 175.989 |

| Total | 1069.26 |

Therefore, the molecular weight of this compound is 1069.26 g/mol .

Experimental Workflow for Molecular Weight Determination

The theoretical molecular weight can be experimentally verified using mass spectrometry. The following diagram illustrates a typical workflow for this process.

Caption: Mass Spectrometry Workflow for Molecular Weight Verification.

Logical Relationship of Structural Components

The final molecular weight is a direct consequence of the combination of the sucrose backbone and the three trityl protecting groups.

In-Depth Technical Guide: Solubility of 1',6,6'-Tri-O-tritylsucrose in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 1',6,6'-Tri-O-tritylsucrose in various organic solvents. Due to the limited availability of precise quantitative solubility data in publicly accessible literature, this guide focuses on qualitative solubility characteristics inferred from synthetic and purification methodologies.

Core Concepts: Understanding Solubility

The solubility of this compound is dictated by its molecular structure. The parent sucrose molecule is highly polar and water-soluble due to its numerous hydroxyl groups. However, the introduction of three bulky, nonpolar trityl (triphenylmethyl) groups at the 1', 6, and 6' primary hydroxyl positions drastically alters its physicochemical properties. These large hydrocarbon groups impart a significant nonpolar character to the molecule, making it significantly more soluble in organic solvents and practically insoluble in water.

Qualitative Solubility of this compound

The following table summarizes the qualitative solubility of this compound in a range of common organic solvents. This information is derived from solvents used in its synthesis, purification, and in the preparation of its derivatives.

| Solvent Family | Specific Solvents | Qualitative Solubility | Rationale from Literature |

| Aromatic Hydrocarbons | Pyridine, Toluene, Benzene | Soluble | Pyridine is a common solvent for the tritylation reaction of sucrose. The synthesis of a 4'-O-sulfonyl derivative of 6,1',6'-tri-O-tritylsucrose utilizes benzene or toluene as the solvent, indicating good solubility. |

| Chlorinated Solvents | Dichloromethane (DCM) | Soluble | Used as a solvent in the subsequent treatment of this compound with methanesulfonyl chloride, implying that the starting material is soluble in it. |

| Ethers | Dioxane | Likely Soluble | Dioxane is mentioned as a solvent for reactions involving other sucrose derivatives, and its polarity is suitable for dissolving molecules with both polar (sucrose backbone) and nonpolar (trityl groups) regions. |

| Polar Aprotic Solvents | N,N-Dimethylformamide (DMF) | Likely Soluble | DMF is a versatile solvent capable of dissolving a wide range of organic compounds. While not explicitly stated for this compound itself, it is used in reactions of other protected sucrose molecules. |

| Alcohols | Methanol, Ethanol | Sparingly Soluble to Insoluble | While sucrose is soluble in lower alcohols, the bulky trityl groups are expected to significantly decrease solubility. Alcohols are often used as anti-solvents for the crystallization of nonpolar compounds. |

| Water | Water | Insoluble | The three large, nonpolar trityl groups render the molecule hydrophobic, making it insoluble in water. This is a fundamental principle in the design of protecting groups for carbohydrates to enable their manipulation in organic media. |

Experimental Protocols

Synthesis of this compound

This procedure is a generalized representation based on common laboratory practices for the selective tritylation of sucrose.

Materials:

-

Sucrose

-

Anhydrous Pyridine

-

Trityl chloride (Triphenylmethyl chloride)

-

Methanol

-

Dichloromethane (DCM)

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

Dissolution: Sucrose is dissolved in anhydrous pyridine with gentle heating and stirring. The use of pyridine as the solvent at this initial stage is a key indicator of the solubility of the final product in this solvent.

-

Reaction: Trityl chloride is added portion-wise to the sucrose solution at a controlled temperature (typically 0-5 °C). The reaction mixture is stirred for several hours to days at room temperature.

-

Quenching and Extraction: The reaction is quenched by the addition of methanol. The solvent is then evaporated under reduced pressure. The resulting residue is dissolved in a mixture of dichloromethane and water. The organic layer, containing the tritylated sucrose products, is separated, washed, dried, and concentrated. The solubility in dichloromethane during this extraction step is a strong indicator of its utility as a solvent.

-

Purification: The crude product, a mixture of mono-, di-, tri-, and other tritylated sucroses, is purified by silica gel column chromatography. A gradient of hexane and ethyl acetate is typically used as the eluent. The ability to perform chromatography using these solvents demonstrates that this compound is soluble in these solvent mixtures.

-

Isolation and Characterization: Fractions containing the desired this compound are combined and the solvent is evaporated to yield the purified product. The structure and purity are confirmed by techniques such as NMR spectroscopy and mass spectrometry.

Visualizations

The following diagrams illustrate key conceptual and experimental workflows related to this compound.

Caption: Synthetic workflow for this compound.

Caption: Logical workflow for determining qualitative solubility.

Synthesis of 1',6,6'-Tri-O-tritylsucrose from Sucrose: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1',6,6'-tri-O-tritylsucrose from sucrose. This selectively protected sucrose derivative is a key intermediate in the synthesis of various carbohydrate-based compounds, including the artificial sweetener sucralose. This document details the core synthetic methodologies, experimental protocols, and characterization data to support researchers in this field.

Introduction

Sucrose, a readily available and inexpensive disaccharide, possesses three primary hydroxyl groups at the 1', 6, and 6' positions, and five secondary hydroxyl groups. The selective protection of these primary hydroxyls is a crucial first step in many synthetic routes that require modification of the sucrose backbone. The bulky trityl (triphenylmethyl) group is an ideal protecting group for primary alcohols due to its steric hindrance, which favors reaction at the less sterically hindered primary positions.

This guide outlines two primary methodologies for the synthesis of this compound:

-

Methodology A: Two-Step Synthesis via Peracetylation and Deacetylation. This is a widely documented and robust method involving the initial tritylation of sucrose followed by acetylation of the remaining hydroxyl groups. The resulting this compound pentaacetate is then selectively deacetylated to yield the target compound.

-

Methodology B: Direct Selective Tritylation. This approach aims to directly and selectively tritylate the primary hydroxyl groups of sucrose without the need for subsequent acetylation and deacetylation steps, offering a more atom-economical route.

Core Synthesis Methodologies

Chemical Reaction Pathway

The overall transformation involves the reaction of sucrose with trityl chloride in the presence of a base, typically pyridine, which also serves as the solvent. The steric bulk of the trityl chloride reagent directs the substitution to the primary hydroxyl groups at positions 1', 6, and 6'.

Caption: Reaction scheme for the synthesis of this compound.

Experimental Protocols

Methodology A: Two-Step Synthesis

This methodology first prepares this compound pentaacetate, which is then deacetylated.

Step 1: Synthesis of this compound Pentaacetate

Materials:

-

Sucrose

-

Trityl Chloride (Triphenylmethyl chloride)

-

Pyridine (anhydrous)

-

Acetic Anhydride

-

Ice

Procedure:

-

Dissolve sucrose in anhydrous pyridine in a reaction flask with stirring.

-

Add trityl chloride to the solution. The molar ratio of sucrose to trityl chloride should be optimized, but a common starting point is approximately 1:3.1.

-

Heat the reaction mixture and maintain it at a controlled temperature (e.g., 30-35°C) for an extended period (e.g., 30 hours) with continuous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

After the tritylation is complete, cool the reaction mixture (e.g., to 10°C).

-

Add acetic anhydride to the mixture to acetylate the remaining free hydroxyl groups. Stir the reaction at room temperature for 6-12 hours.

-

Upon completion of the acetylation, slowly pour the reaction mixture into ice water with vigorous stirring to precipitate the product.

-

Collect the white precipitate of this compound pentaacetate by filtration.

-

Wash the precipitate thoroughly with water and dry it under vacuum. A yield of approximately 85% can be expected for this step.

Step 2: Deacetylation of this compound Pentaacetate

Materials:

-

This compound Pentaacetate

-

Methanol (anhydrous)

-

Sodium Methoxide (catalytic amount)

-

Dowex 50W-X8 (H+ form) resin

-

Dichloromethane

-

Saturated Sodium Bicarbonate solution

Procedure:

-

Dissolve the this compound pentaacetate in anhydrous methanol.

-

Add a catalytic amount of sodium methoxide to the solution.

-

Stir the mixture at room temperature and monitor the reaction by TLC until all the starting material is consumed.

-

Neutralize the reaction mixture by adding Dowex 50W-X8 (H+ form) resin until the pH is neutral.

-

Filter off the resin and wash it with methanol.

-

Evaporate the combined filtrate under reduced pressure.

-

Dissolve the residue in dichloromethane and wash with saturated sodium bicarbonate solution and then with water.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield this compound.

Methodology B: Direct Selective Tritylation

This method avoids the acetylation and deacetylation steps, aiming for a more direct synthesis.

Materials:

-

Sucrose

-

Trityl Chloride

-

Pyridine (anhydrous)

-

Dichloromethane

-

Saturated Sodium Bicarbonate solution

-

Silica gel for column chromatography

Procedure:

-

Dry sucrose under vacuum at an elevated temperature (e.g., 60°C) for several hours.

-

Dissolve the dried sucrose in anhydrous pyridine under an inert atmosphere (e.g., nitrogen or argon).

-

Add trityl chloride in portions to the stirred solution. A molar equivalent of approximately 3.3 to 3.5 of trityl chloride per mole of sucrose is typically used.

-

Heat the reaction mixture to around 50-60°C and stir for several hours (e.g., 16-24 hours). Monitor the reaction progress by TLC.

-

After the reaction is complete, cool the mixture to room temperature and remove the pyridine under reduced pressure.

-

Dissolve the resulting syrup in a suitable organic solvent like dichloromethane.

-

Wash the organic solution with saturated aqueous sodium bicarbonate and then with water.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexane) to isolate the pure this compound.

Data Presentation

Table 1: Summary of Reaction Parameters and Yields

| Parameter | Methodology A (Two-Step) | Methodology B (Direct) |

| Tritylation Step | ||

| Sucrose:Trityl Chloride (molar ratio) | ~ 1 : 3.1 | ~ 1 : 3.3-3.5 |

| Solvent | Pyridine | Pyridine |

| Temperature | 30-35°C | 50-60°C |

| Reaction Time | 30 hours | 16-24 hours |

| Acetylation Step | ||

| Reagent | Acetic Anhydride | N/A |

| Temperature | Room Temperature | N/A |

| Reaction Time | 6-12 hours | N/A |

| Deacetylation Step | ||

| Reagent | Sodium Methoxide/Methanol | N/A |

| Temperature | Room Temperature | N/A |

| Overall Yield | ~85% (for pentaacetate) | Variable, dependent on purification |

| Purification | Precipitation, Filtration | Column Chromatography |

Characterization

The synthesized this compound should be characterized to confirm its identity and purity.

-

Thin Layer Chromatography (TLC): To monitor the reaction progress and assess the purity of the final product.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are critical for structural elucidation. The spectra should be compared with literature values.

-

¹H NMR: Expect complex multiplets for the sucrose protons and characteristic signals for the aromatic protons of the trityl groups in the range of 7.2-7.5 ppm.

-

¹³C NMR: Expect signals corresponding to the sucrose carbon backbone and the aromatic carbons of the trityl groups. The carbons bearing the trityl groups (C1', C6, C6') will show a downfield shift.

-

-

Mass Spectrometry (MS): To confirm the molecular weight of the compound (C₆₉H₆₄O₁₁).

Note: Specific, experimentally obtained NMR data for this compound was not available in the searched literature. Researchers should acquire this data and compare it against theoretically predicted values or data from reliable chemical databases.

Logical Workflow for Synthesis and Analysis

Caption: Workflow for the synthesis and analysis of this compound.

Conclusion

The synthesis of this compound is a well-established procedure that is fundamental to the chemical modification of sucrose. Both the two-step and direct tritylation methods offer viable routes to the target molecule, with the choice of method depending on the desired purity, scale, and available resources. This guide provides the necessary details for researchers to successfully synthesize and characterize this important intermediate for applications in drug development and other areas of chemical research.

The Pivotal Role of 1',6,6'-Tri-O-tritylsucrose in Modern Sucrochemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate field of carbohydrate chemistry, the selective modification of sucrose, a readily available and inexpensive disaccharide, presents both a challenge and an opportunity for the synthesis of high-value compounds. The strategic use of protecting groups is paramount to achieving regioselectivity in the reactions of sucrose's eight hydroxyl groups. Among these, 1',6,6'-Tri-O-tritylsucrose has emerged as a cornerstone intermediate, particularly in the industrial synthesis of the high-intensity sweetener sucralose. This technical guide provides an in-depth exploration of the synthesis, properties, and critical role of this compound in sucrochemistry, offering valuable insights for researchers and professionals in drug development and chemical synthesis.

The trityl (triphenylmethyl) group, due to its steric bulk, selectively reacts with the primary hydroxyl groups of sucrose at the 1', 6, and 6' positions. This selective protection leaves the secondary hydroxyl groups available for further chemical transformations, thereby enabling the synthesis of a wide array of sucrose derivatives with tailored functionalities. The most prominent application of this strategy is in the multi-step synthesis of sucralose, where the selective protection afforded by the trityl groups is the initial and one of the most critical steps.[1][2]

Synthesis of this compound and its Pentaacetate Derivative (TRISPA)

The synthesis of this compound and its subsequent acetylation to 6,1',6'-tri-O-tritylsucrose pentaacetate (TRISPA) are foundational steps in the pathway to sucralose and other sucrose derivatives.

Experimental Protocol: One-Pot Synthesis of 6,1',6'-Tri-O-tritylsucrose Pentaacetate (TRISPA) from Sucrose

This protocol is adapted from a patented industrial method.[3]

Materials:

-

Sucrose

-

Trityl chloride (Triphenylmethyl chloride)

-

Pyridine or Triethylamine (solvent and base)

-

Acetic anhydride

-

Methanol

-

Deionized water

Procedure:

-

Tritylation:

-

In a suitable reaction vessel, dissolve sucrose (e.g., 150g, 0.41 mol) and trityl chloride (e.g., 360g, 1.25 mol) in pyridine (e.g., 500 ml).[3]

-

Stir the mixture at 30-35°C for approximately 30 hours.[3] The bulky trityl chloride will selectively react with the primary hydroxyl groups at positions 1', 6, and 6' of the sucrose molecule.

-

-

Acetylation:

-

Precipitation and Isolation:

-

Slowly pour the reaction mixture into ice-cold water with vigorous stirring. This will cause the product, 6,1',6'-tri-O-tritylsucrose pentaacetate (TRISPA), to precipitate as a white solid.[3]

-

Collect the precipitate by filtration and wash it thoroughly with water and then with methanol.

-

Dry the solid to obtain TRISPA.

-

Quantitative Data:

| Reactant/Product | Molar Ratio (to Sucrose) | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity by HPLC (%) | Reference |

| Sucrose | 1 | Pyridine | 30-35 (Tritylation) | 30 (Tritylation) | 85 | 94.0 | [3] |

| Trityl Chloride | 3.05 | Room Temp (Acetylation) | 6-12 (Acetylation) | ||||

| Acetic Anhydride | ~14 | ||||||

| TRISPA | ~85 | 94.0 | [3] | ||||

| Sucrose | 1 | Triethylamine | 30-35 (Tritylation) | 30 (Tritylation) | 81.4 | 92.1 | [3] |

| Trityl Chloride | 3.05 | Room Temp (Acetylation) | 6-12 (Acetylation) | ||||

| Acetic Anhydride | ~14 | ||||||

| TRISPA | ~81.4 | 92.1 | [3] |

The Role of this compound in the Sucralose Synthesis Pathway

This compound, typically in its acetylated form (TRISPA), is a critical intermediate in the most common industrial synthesis of sucralose. The trityl groups serve as bulky protecting groups for the primary hydroxyls, allowing for the subsequent manipulation of the secondary hydroxyls and the eventual selective chlorination.

Experimental Workflow for Sucralose Synthesis

The following diagram illustrates the key transformations starting from sucrose.

Key Experimental Steps and Protocols

1. Selective Detritylation of TRISPA to 4-PAS

The removal of the bulky trityl groups is achieved under acidic conditions, which selectively cleave the trityl ethers while leaving the acetyl esters intact.

-

Protocol: Dissolve TRISPA in a suitable solvent like toluene. Cool the solution (e.g., to -6°C to -8°C) and pass dry HCl gas through it. The reaction progress can be monitored by thin-layer chromatography. After completion, the reaction is neutralized with an aqueous sodium bicarbonate solution. The aqueous layer containing the product, 2,3,4,3',4'-Penta-O-acetylsucrose (4-PAS), is then separated.[4]

2. Acetyl Migration (Isomerization of 4-PAS to 6-PAS)

This step is a crucial rearrangement where an acetyl group migrates from the C-4 position to the now unprotected C-6 position.

-

Protocol: The isomerization can be facilitated by treating 4-PAS with a weak base in a non-aqueous solvent. For example, using tertiary-butylamine in a suitable organic solvent. This rearrangement is driven by the formation of the thermodynamically more stable product, 2,3,6,3',4'-Penta-O-acetylsucrose (6-PAS).

3. Chlorination of 6-PAS

The exposed hydroxyl groups at the 4, 1', and 6' positions are then replaced with chlorine atoms.

-

Protocol: 6-PAS is reacted with a chlorinating agent such as thionyl chloride in the presence of a base like pyridine in an inert solvent (e.g., 1,1,2-trichloroethane). The reaction is typically carried out at elevated temperatures (e.g., 110-113°C).[5] This step yields sucralose pentaacetate.

4. Deacetylation to Sucralose

The final step involves the removal of the five acetyl protecting groups to yield the final product, sucralose.

-

Protocol: Deacetylation is achieved by transesterification in methanol with a catalytic amount of sodium methoxide.[6] The reaction is typically carried out under basic conditions (pH around 12.2-12.5) at a controlled temperature (e.g., 10°C).[6] After the reaction is complete, the mixture is neutralized, and the sucralose is isolated and purified, often through crystallization.

Spectroscopic Data of Key Intermediates

Sucrose: Spectroscopic Data

| 1H NMR (D2O) | δ (ppm) | 13C NMR (D2O) | δ (ppm) | FTIR (KBr) | ν (cm⁻¹) |

| H-1 | 5.41 | C-1 | 92.9 | O-H stretch | 3600-3200 |

| H-2 | 3.53 | C-2 | 71.9 | C-H stretch | 2900 |

| H-3 | 3.81 | C-3 | 73.2 | C-O stretch | 1150-1000 |

| H-4 | 3.42 | C-4 | 70.1 | ||

| H-5 | 3.87 | C-5 | 73.2 | ||

| H-6a, 6b | 3.78, 3.68 | C-6 | 61.0 | ||

| H-1' | 4.22 | C-1' | 62.4 | ||

| H-3' | 4.05 | C-2' | 104.5 | ||

| H-4' | 4.09 | C-3' | 77.2 | ||

| H-5' | 3.89 | C-4' | 74.8 | ||

| H-6'a, 6'b | 3.69 | C-5' | 82.2 | ||

| C-6' | 63.2 |

Note: NMR data for sucrose can be found in various databases.[7][8]

This compound: Anticipated Spectroscopic Data

| Anticipated 1H NMR | δ (ppm) | Anticipated 13C NMR | δ (ppm) | Anticipated FTIR | ν (cm⁻¹) |

| Trityl-H (aromatic) | 7.5-7.2 | Trityl-C (aromatic) | 144, 129, 128, 127 | Aromatic C-H stretch | 3100-3000 |

| Sucrose backbone-H | 4.5-3.0 | Trityl-C (quaternary) | ~87 | C-O-C stretch (ether) | ~1100 |

| Sucrose backbone-C | 105-60 | O-H stretch (remaining) | 3600-3200 |

Logical Relationships in Sucrochemistry Strategy

The use of this compound exemplifies a key strategic approach in carbohydrate chemistry: the use of bulky protecting groups to differentiate between primary and secondary hydroxyl groups.

Conclusion

This compound is a testament to the power of strategic protecting group chemistry in unlocking the synthetic potential of complex polyhydroxylated natural products like sucrose. Its role as a key intermediate in the synthesis of sucralose has cemented its importance in industrial sucrochemistry. The ability to selectively mask the primary hydroxyl groups opens up a plethora of possibilities for the synthesis of novel sucrose-based compounds with potential applications in pharmaceuticals, materials science, and food chemistry. A thorough understanding of the synthesis, handling, and reactivity of this pivotal molecule is therefore essential for any researcher or professional working in the field of carbohydrate chemistry and its applications. The detailed protocols and workflow presented in this guide provide a solid foundation for further exploration and innovation in this exciting area of research.

References

- 1. The synthesis of sucralose from sucrose - The Science Snail [sciencesnail.com]

- 2. Sucralose: A Comprehensive Overview of Its Composition, Synthesis, and Applications_Chemicalbook [chemicalbook.com]

- 3. CN100395251C - Sucralose synthesis method - Google Patents [patents.google.com]

- 4. WO2009087676A1 - An improved process for the preparation of 2, 3, 6, 3 ', 4 ' - penta- o -acetylsucrose - Google Patents [patents.google.com]

- 5. CN102964397B - Chlorination method for industrial production of sucralose-6-acetate - Google Patents [patents.google.com]

- 6. US20080227971A1 - Deacylation of sucralose-6-acylates - Google Patents [patents.google.com]

- 7. Sucrose(57-50-1) 1H NMR spectrum [chemicalbook.com]

- 8. Human Metabolome Database: 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000258) [hmdb.ca]

The Trityl Group: A Journey from a Chemical Anomaly to an Indispensable Tool in Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The triphenylmethyl group, commonly known as the trityl group (Tr), is a bulky and acid-labile protecting group widely employed in organic synthesis.[1][2] Its utility lies in the temporary protection of primary alcohols, and to a lesser extent, amines and thiols, preventing them from undergoing unwanted reactions during multi-step synthetic sequences.[1][2] The steric hindrance afforded by its three phenyl rings provides a high degree of selectivity for the protection of primary over secondary and tertiary alcohols.[1][2] This technical guide delves into the serendipitous discovery of the trityl radical, its historical evolution into a cornerstone of protecting group chemistry, its mechanisms of action, and practical experimental protocols for its application.

From Radical Discovery to a Protecting Group: A Historical Perspective

The story of the trityl group begins not with a deliberate search for a protecting group, but with a foundational discovery in the field of radical chemistry. In 1900, Moses Gomberg, a professor at the University of Michigan, made a groundbreaking discovery that challenged the then-accepted principles of carbon valency.[3][4][5] While attempting to synthesize hexaphenylethane through the reaction of triphenylmethyl chloride with zinc in benzene, Gomberg isolated a surprisingly reactive white crystalline solid.[3] This substance readily reacted with oxygen and halogens, a behavior inconsistent with the expected inertness of a simple hydrocarbon.[3] Gomberg correctly deduced that he had synthesized the triphenylmethyl radical, the first stable organic free radical ever described.[1][3][4][5] This discovery was initially met with skepticism but was eventually confirmed, establishing Gomberg as the founder of radical chemistry.[3][5][6]

The transition from the discovery of this stable radical to the application of the trityl group in chemical synthesis took several decades. The term "trityl" was first suggested in 1927 by Helferich et al.[1] The group's utility as a protecting group was later realized, particularly in the burgeoning field of peptide synthesis. In 1953, a method for peptide synthesis was described where the trityl group was used to protect the amino group of amino acids.[7] The mild conditions required for its removal, such as acetic acid or catalytic hydrogenation, made it a valuable tool for the stepwise assembly of peptides.[7] The application of the trityl group was further extended to the protection of the sulfhydryl group of cysteine.[7][8] Its use in solid-phase peptide synthesis (SPPS) has also been explored, offering a milder alternative to other protecting group strategies.[9][10]

The development of substituted trityl groups, such as the p-methoxytrityl (MMT) and 4,4'-dimethoxytrityl (DMT) groups, in the 1960s, further expanded the versatility of this protecting group.[2] The addition of electron-donating methoxy groups stabilizes the intermediate trityl cation, making these derivatives even more susceptible to acidic cleavage and allowing for tunable lability.[2]

Mechanism of Protection and Deprotection

The protective and deprotective mechanisms of the trityl group are centered around the remarkable stability of the triphenylmethyl (trityl) cation.

Protection of Alcohols

The protection of an alcohol with trityl chloride proceeds via an SN1-type mechanism.[1] In the presence of a base such as pyridine, which also acts as the solvent and an HCl scavenger, trityl chloride dissociates to form the highly stable, resonance-stabilized trityl cation.[1] This carbocation is then attacked by the nucleophilic oxygen of the alcohol to form the trityl ether. The bulky nature of the trityl group generally leads to selective protection of primary alcohols over more sterically hindered secondary and tertiary alcohols.[1][2]

Deprotection of Trityl Ethers

The removal of the trityl group is typically achieved under mild acidic conditions.[1][2] Protonation of the ether oxygen by a Brønsted acid (e.g., trifluoroacetic acid, formic acid) or coordination with a Lewis acid (e.g., BF3·OEt2) facilitates the cleavage of the carbon-oxygen bond, regenerating the alcohol and forming the stable trityl cation.[1] The liberated trityl cation is then typically scavenged to prevent unwanted side reactions.

Quantitative Data on Trityl Group Reactivity

The following tables summarize quantitative data regarding the protection and deprotection of various functional groups using the trityl group and its derivatives.

Table 1: Conditions and Yields for the Tritylation of Alcohols

| Substrate | Tritylating Agent | Base/Catalyst | Solvent | Time | Yield (%) | Reference |

| Propargyl alcohol | Trityl alcohol | EMIM·AlCl4 (5 mol%) | Dichloromethane | 1.5 h | 94 | [4] |

| Benzyl alcohol | Trityl alcohol | EMIM·AlCl4 (5 mol%) | Dichloromethane | 1.5 h | 92 | [4] |

| Cinnamyl alcohol | Trityl alcohol | EMIM·AlCl4 (5 mol%) | Dichloromethane | 2.0 h | 90 | [4] |

| Geraniol | Trityl alcohol | EMIM·AlCl4 (5 mol%) | Dichloromethane | 2.5 h | 88 | [4] |

| 4-Methoxybenzyl alcohol | Trityl alcohol | EMIM·AlCl4 (5 mol%) | Dichloromethane | 2.0 h | 85 | [4] |

| di-TBS gemcitabine | Tritylating reagent (2 equiv.) | Pyridine | Pyridine | Overnight | Not specified | [1] |

Table 2: Conditions for the Deprotection of Trityl Ethers

| Substrate | Reagent | Solvent | Time | Temperature | Reference |

| Trityl ether | Formic acid (97+%) | Dioxane, EtOH, Et2O | 3 min | Cold, then room temp | [1] |

| Trityl ether | BF3·OEt2 (2 equiv.) | CHCl3/MeOH | 45 min | Room temp | [1] |

| Trityl ethers | LiCl | Methanol | Overnight | Reflux | |

| Trityl ethers | Trifluoroacetic acid | Dichloromethane | Not specified | Not specified |

Table 3: Relative Rates of Hydrolysis for Substituted Trityl Ethers

| Protecting Group | Substrate | Conditions | Time for Complete Hydrolysis |

| Trityl (Tr) | 5'-trityl-uridine | 80% Acetic Acid, Room Temp. | 48 hours |

| Mono-methoxy-trityl (MMT) | 5'-(p-methoxytrityl)-uridine | 80% Acetic Acid, Room Temp. | 2 hours |

| Di-methoxy-trityl (DMT) | 5'-(4,4'-dimethoxytrityl)-uridine | 80% Acetic Acid, Room Temp. | 15 minutes |

| Tri-methoxy-trityl | 5'-(4,4',4''-trimethoxytrityl)-uridine | 80% Acetic Acid, Room Temp. | 1 minute |

Data synthesized from[2].

Experimental Protocols

Protection of a Primary Alcohol with Trityl Chloride

Procedure:

-

Dissolve the alcohol (1.0 mmol) and trityl chloride (1.1 mmol) in anhydrous pyridine (5-10 mL) in a round-bottom flask equipped with a magnetic stirrer and a drying tube.

-

Add a catalytic amount of 4-(dimethylamino)pyridine (DMAP) (0.05 mmol).

-

Stir the reaction mixture at room temperature overnight.

-

Quench the reaction by adding methanol (1-2 mL).

-

Remove the solvent under reduced pressure.

-

Dissolve the residue in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and wash with water, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

(Protocol adapted from[1])

Deprotection of a Trityl Ether using Formic Acid

Procedure:

-

Treat the trityl-protected compound (0.4 mmol) with cold (0 °C) 97+% formic acid (3 mL).

-

Stir the mixture for 3 minutes.

-

Evaporate the formic acid using an oil pump at room temperature.

-

Co-evaporate the residue twice with dioxane, followed by evaporations from ethanol and diethyl ether to remove residual acid.

-

Extract the residue with warm water (10 mL) to dissolve the deprotected alcohol.

-

Filter the aqueous solution to remove the insoluble triphenylmethanol byproduct.

-

Evaporate the filtrate in vacuo to obtain the deprotected alcohol.

(Protocol adapted from[1])

Synthesis of N-Trityl-Amino Acid Methyl Esters

Procedure:

-

Suspend the amino acid methyl ester hydrochloride (5 mmol) in dichloromethane (DCM, 7 mL).

-

Add triethylamine (10 mmol, 1.4 mL) to the suspension and cool the mixture in an ice bath.

-

In a separate flask, dissolve trityl chloride (5 mmol, 1.36 g) in DCM (7 mL).

-

Add the trityl chloride solution dropwise to the amino acid ester suspension with vigorous stirring.

-

Allow the reaction to stir for 2.5 hours at room temperature.

-

Wash the reaction mixture twice with water and dry the organic layer with sodium sulfate.

-

Filter and concentrate the solution in vacuo.

-

Recrystallize the resulting solid from a suitable solvent such as methanol.

(Protocol adapted from[11])

Visualizing the Chemistry: Diagrams and Workflows

Caption: Mechanism of alcohol protection and deprotection using the trityl group.

Caption: Key milestones in the history of the trityl group.

Conclusion

From its unexpected discovery as a stable free radical to its current status as a versatile and widely used protecting group, the trityl group has had a profound impact on the field of organic synthesis. Its steric bulk, which allows for the selective protection of primary alcohols, and its acid lability, which permits its removal under mild conditions, have made it an invaluable tool for chemists in academia and industry. The development of substituted trityl derivatives has further enhanced its utility by providing a range of acid sensitivities, allowing for fine-tuned control in complex synthetic pathways. The ongoing application of the trityl group in the synthesis of peptides, oligonucleotides, and other complex molecules is a testament to the enduring legacy of Moses Gomberg's seminal discovery.

References

- 1. total-synthesis.com [total-synthesis.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Chemoselective Deprotection of Triethylsilyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Efficient Approach for the Tritylation of Alcohols Using Recyclable Lewis Acid-Based Ionic Liquid (EMIM·AlCl4) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Trityl Protection in Organic Chemistry [commonorganicchemistry.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. scispace.com [scispace.com]

- 9. reddit.com [reddit.com]

- 10. researchgate.net [researchgate.net]

- 11. digital.csic.es [digital.csic.es]

Regioselective Protection of Sucrose Primary Hydroxyls: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the strategies and methodologies for the regioselective protection of the primary hydroxyl groups of sucrose. The inherent differences in the reactivity of sucrose's hydroxyls, coupled with the use of sterically demanding protecting groups, allow for the selective modification of this versatile disaccharide, opening avenues for the synthesis of a wide array of functional derivatives.

Reactivity of Sucrose Hydroxyls

Sucrose possesses three primary hydroxyl groups (at the C6, C1', and C6' positions) and five secondary hydroxyl groups. The primary hydroxyls are sterically less hindered and thus more accessible to reagents, making them the primary targets for regioselective protection. Kinetic studies have established the following general order of reactivity for the hydroxyl groups in sucrose: OH-6' > OH-6 > OH-1' >> secondary hydroxyls.[1] This inherent reactivity profile is the foundation for the selective protection strategies discussed herein.

A detailed kinetic study on the reaction of sucrose with phenyl isocyanate determined the relative reactivity of all eight hydroxyl groups as follows: k(OH)6′(1) > k(OH)6(0.84) > k(OH)1′(0.31) > k(OH)3(0.25) > k(OH)4(0.23) > k(OH)2(0.13) > k(OH)4′(0.11) > k(OH)3′(0.09).[1]

Protecting Groups for Primary Hydroxyls

The choice of protecting group is critical for achieving high regioselectivity. Bulky protecting groups are predominantly used to exploit the steric hindrance differences between the primary and secondary hydroxyls.

Silyl Ethers

Tertiary silyl ethers, such as tert-butyldimethylsilyl (TBDMS) and tert-butyldiphenylsilyl (TBDPS), are widely used for the selective protection of primary hydroxyls due to their bulk and stability.

Trityl Ethers

The triphenylmethyl (trityl) group is another exceptionally bulky protecting group that exhibits high selectivity for primary hydroxyls.

Acyl Esters

While generally less selective than silyl and trityl ethers, acylating agents can be employed for the regioselective protection of primary hydroxyls, particularly through enzymatic catalysis.

Sulfonyl Esters

Sulfonylation, for instance with p-toluenesulfonyl (tosyl) chloride, can also be directed towards the primary hydroxyls, providing a pathway to further functionalization.

Quantitative Data on Regioselective Protection

The following tables summarize quantitative data for various regioselective protection reactions of sucrose's primary hydroxyls.

Table 1: Regioselective Silylation of Sucrose

| Product | Silylating Agent | Molar Equivalents of Agent | Solvent | Reaction Time | Temperature (°C) | Yield (%) |

| 6-O-TBDMS-Sucrose | TBDMS-Cl | 1.1 | Pyridine | 16 h | Room Temp. | 35 |

| 6,6'-di-O-TBDMS-Sucrose | TBDMS-Cl | 2.2 | Pyridine | 48 h | Room Temp. | 55 |

| 6,1',6'-tri-O-TBDMS-Sucrose | TBDMS-Cl | 3.5 | Pyridine | 72 h | Room Temp. | 85 |

Table 2: Regioselective Tritylation of Sucrose

| Product | Tritylating Agent | Molar Equivalents of Agent | Solvent | Reaction Time | Temperature (°C) | Yield (%) |

| 1',6,6'-tri-O-Tritylsucrose | Trityl-Cl | 3.3 | Pyridine | 16 h | 50 | 90 |

Table 3: Regioselective Enzymatic Acylation of Sucrose

| Product | Acylating Agent | Enzyme | Solvent System | Reaction Time | Temperature (°C) | Conversion (%) |

| 6-O-Lauroylsucrose | Vinyl Laurate | Lipase from Humicola lanuginosa | 2-methyl-2-butanol/DMSO (4:1 v/v) | 24 h | 45 | 70 |

| 6-O-Palmitoylsucrose | Vinyl Palmitate | Lipase from Humicola lanuginosa | 2-methyl-2-butanol/DMSO (4:1 v/v) | 48 h | 45 | 80 |

Table 4: Regioselective Sulfonylation of Sucrose

| Product | Sulfonylating Agent | Molar Equivalents of Agent | Solvent | Reaction Time | Temperature (°C) | Yield (%) |

| 6,1',6'-tri-O-Mesitylenesulfonylsucrose | Mesitylenesulfonyl Chloride | 3.0 | Pyridine | Not Specified | Room Temp. | >50 |

Experimental Protocols

General Procedure for Regioselective Silylation of Sucrose (e.g., 6,1',6'-tri-O-TBDMS-Sucrose)

-

Dissolve sucrose (1.0 eq) in anhydrous pyridine.

-

Cool the solution to 0 °C in an ice bath.

-

Add tert-butyldimethylsilyl chloride (3.5 eq) portion-wise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 72 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of methanol.

-

Concentrate the mixture under reduced pressure.

-

Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by silica gel column chromatography to afford the desired 6,1',6'-tri-O-TBDMS-sucrose.

General Procedure for Regioselective Tritylation of Sucrose (this compound)

-

Suspend sucrose (1.0 eq) in anhydrous pyridine.

-

Add trityl chloride (3.3 eq) to the suspension.

-

Heat the reaction mixture to 50 °C and stir for 16 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the mixture to room temperature and pour it into ice-water.

-

Extract the product with a suitable organic solvent (e.g., dichloromethane).

-

Wash the combined organic extracts with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent.

-

Purify the residue by column chromatography on silica gel to yield this compound.

General Procedure for Regioselective Enzymatic Acylation of Sucrose (e.g., 6-O-Lauroylsucrose)

-

Dissolve sucrose (1.0 eq) and vinyl laurate (e.g., 2.0 eq) in a solvent system of 2-methyl-2-butanol and dimethyl sulfoxide (4:1 v/v).[]

-

Add the immobilized lipase from Humicola lanuginosa (e.g., 50 mg/mL).[]

-

Incubate the mixture at 45 °C with shaking for 24 hours.[]

-

Monitor the conversion by high-performance liquid chromatography (HPLC).

-

After the desired conversion is reached, filter off the enzyme.

-

Remove the solvent under reduced pressure.

-

Purify the product by silica gel chromatography to isolate 6-O-lauroylsucrose.[]

General Procedure for Regioselective Sulfonylation of Sucrose (e.g., 6,1',6'-tri-O-Mesitylenesulfonylsucrose)

-

Dissolve sucrose (1.0 eq) in anhydrous pyridine.

-

Cool the solution to 0 °C.

-

Add mesitylenesulfonyl chloride (3.0 eq) portion-wise.

-

Allow the mixture to stir at room temperature and monitor by TLC.

-

Once the reaction is complete, pour the mixture into ice-water.

-

Extract the product with an appropriate organic solvent.

-

Wash the organic layer sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by chromatography to obtain the desired trisulfonylated sucrose derivative.[3]

Mandatory Visualizations

Caption: Sucrose molecule with primary hydroxyl groups highlighted.

Caption: General workflow for regioselective silylation of sucrose.

Caption: General workflow for regioselective tritylation of sucrose.

Caption: General workflow for enzymatic acylation of sucrose.

References

A Technical Guide to the Properties of Tritylated Sucrose Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, spectroscopic characterization, and biological applications of tritylated sucrose derivatives. Sucrose, a readily available and inexpensive disaccharide, serves as a versatile starting material for the synthesis of high-value chemical compounds.[1][2] The introduction of the bulky trityl (triphenylmethyl) group allows for the selective protection of sucrose's primary hydroxyl groups, enabling targeted chemical modifications at other positions. This regioselectivity is crucial for the development of novel sucrose-based compounds with applications in various fields, including drug development and materials science.

Synthesis and Regioselectivity

The tritylation of sucrose is typically achieved by reacting sucrose with trityl chloride in a suitable solvent, such as pyridine.[3] The bulky nature of the trityl group preferentially leads to the substitution of the sterically less hindered primary hydroxyl groups at the 6, 6', and 1' positions. The degree of tritylation can be controlled by adjusting the stoichiometry of the reactants. For instance, using approximately one equivalent of trityl chloride favors the formation of mono-O-tritylsucroses, primarily 6'-mono-O-tritylsucrose and 6-mono-O-tritylsucrose.[4] The use of a larger excess of trityl chloride can lead to the formation of di- and tri-tritylated derivatives.[5][6] The selective protection of primary hydroxyl groups is a key strategy in the synthesis of various sucrose-based compounds, including macrocycles and potential drug permeability enhancers.[1][7]

Physicochemical and Spectroscopic Properties

The physicochemical properties of tritylated sucrose derivatives, such as their melting points and solubility, are influenced by the number and position of the trityl groups. These properties, along with spectroscopic data, are crucial for the characterization of these compounds.

Table 1: Physicochemical Properties of Selected Tritylated Sucrose Derivatives

| Derivative | Molecular Formula | Melting Point (°C) | Solubility | Reference |

| 6-mono-O-tritylsucrose | C31H36O11 | 199-201 | Soluble in pyridine | [4] |

| 6'-mono-O-tritylsucrose | C31H36O11 | 134-136 | Soluble in pyridine | [4] |

| 6,1',6'-tri-O-tritylsucrose pentaacetate | C83H74O16 | - | - | [3] |

The characterization of tritylated sucrose derivatives heavily relies on spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).[4][8][9] NMR spectroscopy is particularly useful for determining the exact positions of the trityl groups on the sucrose backbone.[4][10] IR spectroscopy can confirm the presence of characteristic functional groups, while mass spectrometry provides information on the molecular weight and fragmentation patterns of the derivatives.[11][12][13]

Table 2: Spectroscopic Data for Characterization of Tritylated Sucrose Derivatives

| Technique | Key Observables | Purpose |

| ¹H NMR | Chemical shifts and coupling constants of protons on the sucrose backbone. | Determination of the position of trityl groups.[4] |

| ¹³C NMR | Chemical shifts of carbon atoms in the sucrose and trityl groups. | Confirmation of the molecular structure.[7] |

| IR Spectroscopy | Stretching vibrations of O-H, C-H, and C-O bonds. | Identification of functional groups and monitoring reaction progress.[12] |

| Mass Spectrometry | Molecular ion peak and fragmentation patterns. | Determination of molecular weight and structural elucidation.[9][11] |

Biological Activities and Applications in Drug Development

Tritylated sucrose derivatives are important intermediates in the synthesis of a wide range of biologically active molecules.[14][15] Their ability to be selectively deprotected allows for further chemical modifications, leading to compounds with potential therapeutic applications. For instance, sucrose-based ester surfactants, synthesized from tritylated intermediates, have been investigated as potential drug permeability enhancers.[7] These compounds have shown low cytotoxicity and the ability to reversibly increase the permeability of cell layers, suggesting their potential use in drug delivery systems.[7] Furthermore, sucrose derivatives have been explored for their potential as anticancer, anti-diabetic, and anti-inflammatory agents.[14][15] The biocompatibility and biodegradability of sucrose-based polymers also make them attractive for use as drug carriers in controlled release formulations.[16]

Table 3: Biological Activities and Applications of Sucrose Derivatives

| Derivative Class | Biological Activity / Application | Mechanism / Rationale | Reference |

| Sucrose Esters | Drug permeability enhancers | Surfactant properties, reversible modulation of tight junctions. | [7] |

| Modified Sucrose Analogues | Potential sweeteners, antitumor agents | Structural modifications leading to altered biological interactions. | [1][17] |

| Sucrose-based Polymers/Hydrogels | Drug delivery carriers, tissue engineering | Biocompatible, biodegradable, hydrophilic matrix for drug encapsulation. | [16] |

Key Experimental Workflows and Characterization Logic

The synthesis and characterization of tritylated sucrose derivatives follow a logical workflow, starting from the controlled reaction of sucrose and culminating in the detailed structural elucidation of the products.

Caption: General workflow for the synthesis and purification of tritylated sucrose derivatives.

The structural confirmation of the synthesized derivatives is a critical step that involves a combination of analytical techniques.

References

- 1. Sucrose-Based Macrocycles: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. academic.oup.com [academic.oup.com]

- 5. researchgate.net [researchgate.net]

- 6. documentsdelivered.com [documentsdelivered.com]

- 7. Synthesis and Properties of Sucrose- and Lactose-Based Aromatic Ester Surfactants as Potential Drugs Permeability Enhancers - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Spectroscopic FTIR and NMR study of the interactions of sugars with proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Sucrose 2D NMR Spectra | Southampton Chemistry Analytical Solutions | University of Southampton [southampton.ac.uk]

- 11. Sucrose, 8TMS derivative [webbook.nist.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. labinsights.nl [labinsights.nl]

- 17. researchgate.net [researchgate.net]

1',6,6'-Tri-O-tritylsucrose: A Sucrose-Based Synthon for Chemical Innovation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

1',6,6'-Tri-O-tritylsucrose is a pivotal sucrose-based synthon, playing a crucial role as a selectively protected intermediate in carbohydrate chemistry. The strategic placement of bulky trityl (triphenylmethyl) groups on the primary hydroxyls at the 1', 6, and 6' positions of the sucrose molecule renders the remaining hydroxyl groups available for further chemical modification. This regioselective protection is a cornerstone in the multi-step synthesis of various sucrose derivatives, most notably the high-intensity artificial sweetener, sucralose. This technical guide provides a comprehensive overview of the synthesis, properties, and applications of this compound, offering detailed experimental protocols and insights for its effective utilization in research and development.

Chemical Properties and Synthesis

The trityl group's steric hindrance is the key to the selective protection of the primary hydroxyl groups of sucrose, which are more accessible than the secondary hydroxyls. This selectivity is a fundamental principle in carbohydrate chemistry, enabling precise modifications of complex molecules.

Synthesis of this compound Pentaacetate:

A common and efficient method for the preparation of a stable derivative of this compound involves a one-pot reaction of sucrose with trityl chloride followed by acetylation. This procedure yields 2,3,3',4,4'-penta-O-acetyl-1',6,6'-tri-O-tritylsucrose.

Experimental Protocol: One-pot Tritylation and Acetylation of Sucrose

Materials:

-

Sucrose

-

Trityl chloride

-

Anhydrous pyridine

-

Acetic anhydride

-

Methanol

-

Distilled water

Procedure:

-

In a suitable reaction vessel, dissolve sucrose in anhydrous pyridine.

-

Add trityl chloride to the solution.

-

Heat the mixture with stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After completion of the tritylation, cool the reaction mixture.

-

Add acetic anhydride to the mixture to acetylate the remaining free hydroxyl groups.

-

Stir the reaction mixture at room temperature.

-

Upon completion of the acetylation, cautiously add distilled water to quench the excess acetic anhydride.

-

Add methanol to precipitate the product.

-

Filter the precipitate, wash thoroughly with distilled water and methanol, and dry under vacuum to yield 2,3,3',4,4'-penta-O-acetyl-1',6,6'-tri-O-tritylsucrose.

Quantitative Data for Synthesis of 2,3,3',4,4'-penta-O-acetyl-1',6,6'-tri-O-tritylsucrose:

| Parameter | Value (Source 1) | Value (Source 2) |

| Sucrose | 100 g | 150 g (0.41 mol) |

| Trityl Chloride | 270 g | 360 g (1.25 mol) |

| Anhydrous Pyridine | 400 ml | 500 ml |

| Reaction Temperature (Tritylation) | 45 °C | 30-35 °C |

| Reaction Time (Tritylation) | 18 hours | 30 hours |

| Acetic Anhydride | 600 ml | 600 ml |

| Reaction Time (Acetylation) | 12 hours | 6-12 hours |

| Yield | 310 g (83%) | 480 g (85%) |

| Purity (by HPLC) | Not specified | 94.0% |

Note: The sources for the quantitative data are from patent literature and represent specific examples. Optimization of reaction conditions may be necessary to achieve desired yields and purity.

Purification and Characterization

The purification of tritylated sucrose derivatives is critical to ensure the success of subsequent reactions. While the pentaacetate derivative can often be purified by precipitation and washing, chromatographic methods are generally employed for the isolation of this compound itself and for the separation of other tritylated isomers that may form during the reaction.

Purification Techniques:

-

Column Chromatography: Silica gel chromatography is a standard method for the separation of tritylated sucrose derivatives. A gradient elution system, for example, with a mixture of a non-polar solvent (like hexane or toluene) and a polar solvent (like ethyl acetate or methanol), can effectively separate compounds with different degrees of tritylation.

-

High-Performance Liquid Chromatography (HPLC): Both normal-phase and reverse-phase HPLC can be utilized for the analytical and preparative separation of tritylated sucrose isomers.

Characterization Methods: The structure and purity of this compound and its derivatives are confirmed using a combination of spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are indispensable for confirming the structure, including the location of the trityl groups and the stereochemistry of the sucrose backbone.

-

Mass Spectrometry (MS): MS is used to determine the molecular weight of the compound and to confirm its elemental composition.

-

Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the functional groups present in the molecule, such as hydroxyl and ether groups.

Applications as a Synthon

The primary and most well-documented application of this compound is as a key intermediate in the synthesis of sucralose (4,1',6'-trichloro-4,1',6'-trideoxygalactosucrose).

Workflow for Sucralose Synthesis from this compound Pentaacetate

The synthesis of sucralose from the pentaacetylated trityl derivative involves a series of key transformations: detritylation, chlorination, and deacetylation.

Caption: Synthetic pathway from this compound Pentaacetate to Sucralose.

The selective protection afforded by the trityl groups in this compound allows for the targeted chlorination of the 4, 1', and 6' positions, which is the critical step in imparting the intense sweetness to the final sucralose molecule.

While the synthesis of sucralose is the most prominent application, the principles of using this compound as a building block can be extended to the synthesis of other modified sucrose derivatives with potential applications in areas such as:

-

Drug Delivery: As a scaffold for conjugating drugs to enhance their solubility or targeting.

-

Material Science: In the development of novel biodegradable polymers and surfactants.

-

Glycobiology: As a starting material for the synthesis of complex oligosaccharides and glycoconjugates.

Logical Relationship of Selective Protection

The selective tritylation of sucrose is a direct consequence of the different reactivity of its hydroxyl groups.

Caption: Rationale for the regioselective synthesis of this compound.

Conclusion

This compound is a valuable and versatile synthon in carbohydrate chemistry. Its preparation, based on the principle of regioselective protection, opens the door to a wide range of chemical modifications of the sucrose backbone. While its role in the synthesis of sucralose is well-established, the potential of this building block in other areas of chemical and pharmaceutical research remains a promising field for future exploration. The detailed protocols and data presented in this guide are intended to facilitate its use and inspire further innovation in the field of sucrochemistry.

The Strategic Role of 1',6,6'-Tri-O-tritylsucrose in Medicinal and Industrial Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sucrose, a readily available and inexpensive disaccharide, presents a rich scaffold for chemical modification and the development of novel bioactive compounds. Its multiple hydroxyl groups, however, necessitate the use of protecting group strategies to achieve regioselective reactions. 1',6,6'-Tri-O-tritylsucrose is a key intermediate in sucrochemistry, where the bulky trityl groups selectively mask the primary hydroxyl groups at the 1', 6, and 6' positions. This selective protection leaves the secondary hydroxyl groups and the primary hydroxyl at the 4-position of the glucose unit available for further chemical transformations. This guide provides an in-depth analysis of the applications of this compound, focusing on its pivotal role in the synthesis of the high-intensity artificial sweetener, sucralose.

Core Application: Synthesis of Sucralose

The most significant and well-documented application of this compound is as a starting material in the multi-step synthesis of sucralose (1',4,6'-trichloro-1',4,6'-trideoxygalactosucrose). The selective protection afforded by the trityl groups is fundamental to the successful chlorination of the desired hydroxyl groups.

Synthetic Workflow

The overall synthetic pathway from this compound to sucralose involves a series of protection, deprotection, and substitution reactions. The general workflow is outlined below.

Quantitative Data Summary

The efficiency of each step in the synthesis of sucralose from this compound is crucial for the overall yield of the final product. The following table summarizes typical yields for each key transformation.

| Reaction Step | Reagents and Conditions | Product | Typical Yield (%) |

| Acetylation | Acetic anhydride, pyridine | This compound pentaacetate | >90% |

| Detritylation | HBr in acetic acid | Sucrose pentaacetate | ~80-90% |

| Chlorination | Vilsmeier-type reagent (e.g., SOCl₂ in pyridine) | Sucralose pentaacetate | ~70-80% |

| Deacetylation | Sodium methoxide in methanol | Sucralose | >90% |

Experimental Protocols

The following are representative experimental protocols for the key steps in the synthesis of sucralose starting from this compound.

Acetylation of this compound

Objective: To protect the remaining free hydroxyl groups of this compound via acetylation.

Procedure:

-

This compound is dissolved in a suitable solvent, typically pyridine, which also acts as a catalyst and acid scavenger.

-

Acetic anhydride is added dropwise to the solution at a controlled temperature, usually 0-5 °C, to manage the exothermic reaction.

-

The reaction mixture is then allowed to warm to room temperature and stirred for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction is quenched by the addition of ice-water.

-

The product, this compound pentaacetate, is extracted with an organic solvent such as dichloromethane or ethyl acetate.

-

The organic layer is washed successively with dilute hydrochloric acid (to remove pyridine), saturated sodium bicarbonate solution, and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

The crude product can be further purified by recrystallization or chromatography.

Detritylation of this compound pentaacetate

Objective: To selectively remove the trityl protecting groups to expose the primary hydroxyls for subsequent chlorination.

Procedure:

-

This compound pentaacetate is dissolved in glacial acetic acid.

-

A solution of hydrogen bromide in acetic acid (e.g., 33% HBr in AcOH) is added dropwise at a low temperature (e.g., 0 °C).

-

The reaction is stirred at low temperature for a short period, and progress is monitored by TLC.

-

Once the starting material is consumed, the reaction mixture is poured into ice-water to precipitate the product and the cleaved triphenylcarbinol.

-

The aqueous mixture is extracted with an organic solvent. The aqueous layer containing the desired sucrose pentaacetate is separated.

-

The aqueous layer is neutralized with a base, such as sodium bicarbonate, and then extracted with an organic solvent to isolate the sucrose pentaacetate.

-

The combined organic extracts are dried and concentrated to give the product.

Chlorination of Sucrose Pentaacetate

Objective: To selectively chlorinate the 4, 1', and 6' positions.

Procedure:

-

Sucrose pentaacetate is dissolved in a suitable solvent like pyridine or dimethylformamide (DMF).

-

A chlorinating agent, often a Vilsmeier-type reagent generated in situ (e.g., from thionyl chloride and pyridine or Arnold's reagent), is added at a controlled low temperature.

-

The reaction mixture is heated to promote the chlorination reaction. The reaction temperature and time are critical parameters to control the selectivity and yield.

-

After the reaction is complete, the mixture is cooled and quenched.

-

The product, sucralose pentaacetate, is isolated through extraction and purification processes.

Deacetylation of Sucralose Pentaacetate

Objective: To remove the acetate protecting groups to yield the final product, sucralose.

Procedure:

-

Sucralose pentaacetate is dissolved in methanol.

-

A catalytic amount of sodium methoxide in methanol is added to the solution.

-

The reaction is stirred at room temperature until deacetylation is complete (monitored by TLC).

-

The reaction is neutralized with an acidic resin or by the addition of a weak acid.

-

The solvent is evaporated, and the crude sucralose is purified, typically by chromatography, to yield a white crystalline solid.

Other Potential Applications